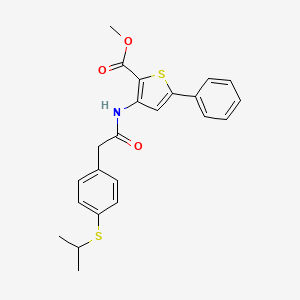![molecular formula C13H22N2O3 B2978884 Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate CAS No. 2177266-32-7](/img/structure/B2978884.png)
Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate: is a chemical compound with the molecular formula C13H22N2O3 It is a spirocyclic compound, which means it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spirocyclic ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new therapeutic pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- Tert-Butyl 6-Oxo-2,7-Diazaspiro[4.5]Decane-2-Carboxylate
- Tert-Butyl 3-Oxo-2,6-Diazaspiro[4.5]Decane-6-Carboxylate
- Tert-Butyl 2-Oxo-7-Azaspiro[3.5]Nonane-7-Carboxylate
Uniqueness: Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-7-13(9-15)6-4-5-10(16)14-13/h4-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHWHWCQHYCQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2978801.png)

![N-(1H-1,3-benzodiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2978804.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)
![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)


![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine](/img/structure/B2978818.png)

![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)


